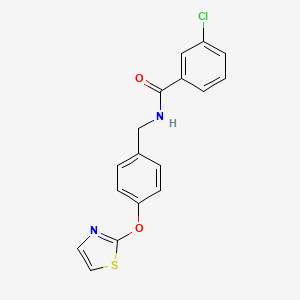

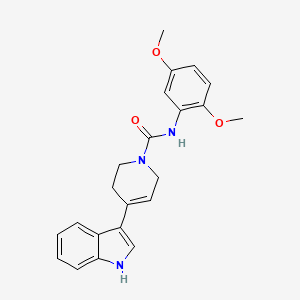

![molecular formula C23H24N4O3S B2430178 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide CAS No. 894048-41-0](/img/structure/B2430178.png)

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a thiazolo[3,2-b][1,2,4]triazole moiety, which is a type of heterocyclic compound. Heterocycles are of prime importance due to their extensive therapeutic uses . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Applications

- Protective Effects Against Oxidative Stress : Research has shown that certain thiazolo[3,2-b][1,2,4]triazole compounds, including similar structures to the chemical , exhibit protective effects against ethanol-induced oxidative stress in mice's brain and liver. This suggests potential applications in managing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).

- Anti-Inflammatory Activity : Various derivatives of thiazolo[3,2-b][1,2,4]triazole, closely related to the compound of interest, have been synthesized and tested for anti-inflammatory activities. Some compounds, similar in structure, have shown significant anti-inflammatory properties, suggesting potential applications in treating inflammation-related disorders (Tozkoparan et al., 1999).

Antimicrobial and Anticancer Applications

- Anticancer Properties : Compounds with a thiazolo[3,2-b][1,2,4]triazol-6-one structure have been evaluated for anticancer activities. Some synthesized compounds displayed significant activity against various human cancer cell lines, indicating their potential as anticancer agents (Lesyk et al., 2007).

- Antibacterial and Antifungal Activities : Studies on similar thiazolo[3,2-b][1,2,4]triazole derivatives have demonstrated notable in vitro antibacterial and antifungal activities against a variety of microorganisms. This suggests their potential use in developing new antimicrobial agents (Lobo et al., 2010).

Applications in Organic Synthesis

- Synthetic Utility : The thiazolo[3,2-b][1,2,4]triazole moiety, part of the chemical structure , has been utilized in various organic syntheses. This includes the synthesis of complex molecules and intermediates, contributing to the field of medicinal chemistry and drug development. Such compounds are essential for the synthesis of pharmacologically active agents (Liu, Shih, & Hu, 1987).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the replication process. By inhibiting Top1, the compound can interfere with DNA replication, thus inhibiting cell division and growth .

Mode of Action

The compound interacts with its target, Top1, by binding to it and inhibiting its activity . This results in the prevention of DNA unwinding, which is a crucial step in DNA replication. As a result, the DNA replication process is halted, leading to cell cycle arrest and ultimately cell death .

Biochemical Pathways

The compound affects the DNA replication pathway. By inhibiting Top1, it prevents the unwinding of DNA, which is a necessary step for DNA replication. This leads to the accumulation of supercoiled DNA, causing stress on the DNA structure and triggering cell death pathways .

Pharmacokinetics

The compound’s molecular weight (45854) suggests that it may have good bioavailability

Result of Action

The result of the compound’s action is the inhibition of cell division and growth, leading to cell death . This is due to the compound’s ability to inhibit Top1, which is crucial for DNA replication. By preventing DNA replication, the compound causes cell cycle arrest and triggers cell death pathways .

Eigenschaften

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-14-5-6-17(11-15(14)2)22(28)24-10-9-18-13-31-23-25-21(26-27(18)23)16-7-8-19(29-3)20(12-16)30-4/h5-8,11-13H,9-10H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEREMZPBOAYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

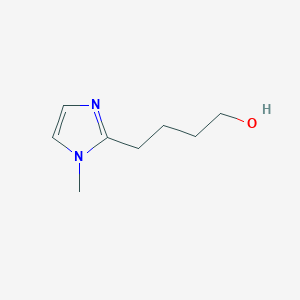

![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)

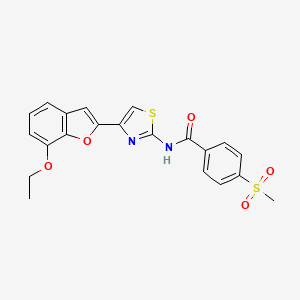

![2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-[(4-methylphenyl)methoxy]quinoline](/img/structure/B2430104.png)

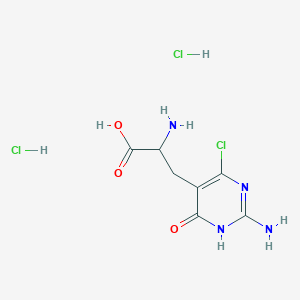

![1-(3-chloro-4-fluorophenyl)-4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazine](/img/structure/B2430105.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2430107.png)

![7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2430113.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2430114.png)

![N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide](/img/structure/B2430115.png)

![2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2430118.png)